Eryloside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Studies suggest that Eryloside A possesses anti-inflammatory properties. Research has demonstrated its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide and cytokines, in lipopolysaccharide (LPS)-stimulated macrophages []. This suggests its potential role in alleviating inflammatory conditions like arthritis and inflammatory bowel disease. However, further research, including in vivo models, is needed to fully elucidate its therapeutic potential.

Anti-Cancer Activity

Preliminary studies have shown promising anti-cancer effects of Eryloside A. Research has observed its ability to induce cell death (apoptosis) in various cancer cell lines, including those of breast, colon, and lung cancers []. Additionally, it has been shown to inhibit cell proliferation and migration, potentially hindering cancer progression. However, more extensive studies are crucial to understand its mechanisms of action and potential for cancer treatment.

Neuroprotective Effects

Emerging research suggests that Eryloside A may possess neuroprotective properties. Studies have demonstrated its ability to protect against neurotoxicity induced by various neurotoxins, including β-amyloid, which is implicated in Alzheimer's disease []. Additionally, it has been shown to promote the growth and differentiation of neuronal cells []. These findings warrant further investigation into the potential of Eryloside A for neurodegenerative disease treatment.

Other Potential Applications

Scientific exploration of Eryloside A extends beyond the aforementioned areas. Research is ongoing to investigate its potential for applications in other fields, including:

- Antimicrobial activity: Studies have shown its potential against various microorganisms, including bacteria and fungi.

- Wound healing: Preliminary research suggests its ability to promote wound healing by stimulating collagen production.

- Antioxidant activity: Studies indicate its potential as an antioxidant, potentially offering benefits in conditions associated with oxidative stress.

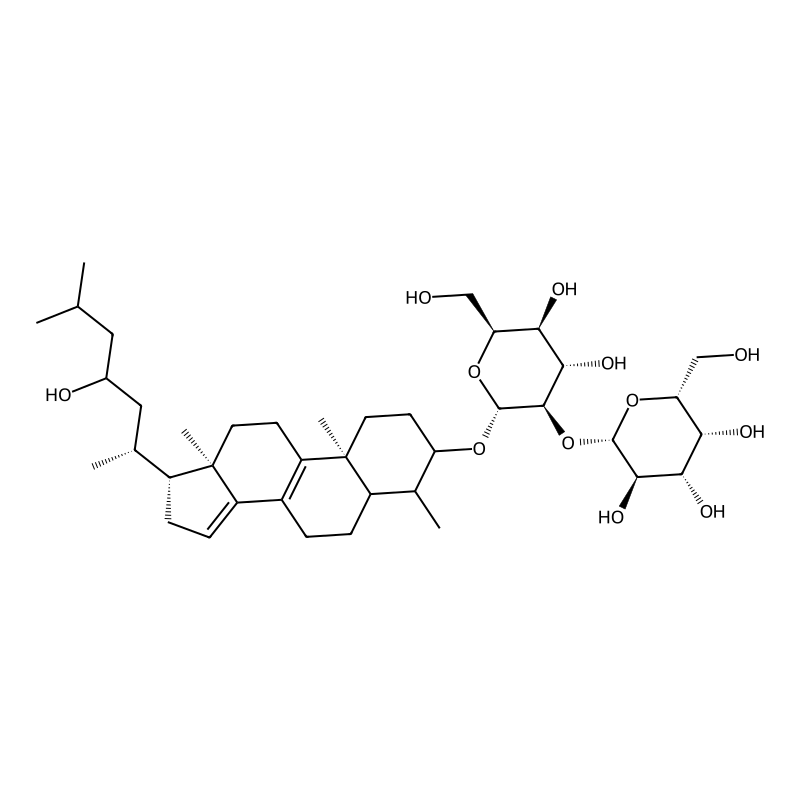

Eryloside A was initially isolated from the marine sponge Erylus lendenfeldi collected in the Red Sea, with its structure resolved through 1D and 2D NMR spectroscopy. The compound belongs to the class of steroidal saponins, characterized by a 4α-methylcholestane aglycone conjugated to a disaccharide moiety of D-galactose residues. Subsequent studies identified Eryloside A in Erylus lendenfeldi specimens from the Gulf of Aqaba, confirming its taxonomic specificity to this sponge genus.

Structural Highlights:

- Aglycone: 23-Hydroxy-4α-methylcholesta-8,14-diene.

- Carbohydrate Chain: β-D-galactopyranosyl-(1→2)-β-D-galactopyranose linked to C-3 of the steroidal nucleus.

- Molecular Formula: C₄₀H₆₆O₁₂ (Molecular weight: 738.9 g/mol).

Historical Context and Significance in Marine Pharmacology

The discovery of Eryloside A marked a pivotal moment in marine natural product chemistry. Prior to its isolation, triterpenoidal saponins dominated research on Erylus sponges. Eryloside A’s steroidal backbone expanded the structural diversity of sponge-derived metabolites, highlighting marine ecosystems as reservoirs of novel bioactive compounds. Its potent biological activities, including inhibition of Bacillus subtilis, Escherichia coli, and Candida albicans, positioned it as a lead compound for antimicrobial drug development. Additionally, its antitumor properties against Ehrlich carcinoma cells underscored its potential in oncology.

Research Motivations and Academic Relevance

Eryloside A’s pharmacological profile drives ongoing research into its mechanisms of action and synthetic accessibility. Key motivations include:

- Anticancer Potential: Induction of apoptosis in cancer cells via Ca²⁺ influx modulation.

- Antimicrobial Utility: Broad-spectrum activity against Gram-positive bacteria and fungi.

- Structural Complexity: Challenges in total synthesis due to its 4α-methyl group and glycosylation pattern, spurring methodological innovations.